N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide
Description
N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide is a benzothiazole derivative characterized by a benzo[d]thiazole-2-carboxamide core substituted with a 2-(furan-2-yl)-2-morpholinoethyl group.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-17(18-20-13-4-1-2-6-16(13)25-18)19-12-14(15-5-3-9-24-15)21-7-10-23-11-8-21/h1-6,9,14H,7-8,10-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAKVROPZHGDNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-amino benzo[d]thiazole, which is then coupled with furan-2-carboxylic acid under specific conditions to form the intermediate compound. This intermediate is further reacted with morpholine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride (CAS 1216393-05-3)
- Core Structure : Benzo[d]thiazole-2-carboxamide.
- Substituents: A 6-ethyl group on the benzothiazole ring and a 2-morpholinoethyl chain.
- Molecular Weight : 489.05 g/mol.
- This compound’s hydrochloride salt form suggests enhanced stability .
N-(3-(Naphthalen-2-yl)propyl)benzo[d]thiazole-2-carboxamide (Compound 14 in )
- Core Structure : Benzo[d]thiazole-2-carboxamide.
- Substituents : A naphthalen-2-ylpropyl chain.
- Synthetic Yield : 21%.
- Key Features : The bulky naphthyl group may enhance binding to hydrophobic pockets in biological targets but could reduce solubility. The lower yield reflects synthetic challenges in introducing large aromatic substituents .
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2)
- Core Structure : Thiazole-2-acetamide.
- Substituents: 2-Chlorophenyl and morpholino groups.
- The morpholino group aids solubility, as seen in the target compound .
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4)
- Core Structure : Thiazole-2-carboxamide with a furan moiety.
- Substituents: 3-Methoxybenzylamino and furan-2-carboxamide groups.
- Molecular Weight : 371.4 g/mol.
- Key Features : The furan-carboxamide linkage mirrors the target compound’s structure, but the methoxybenzyl group introduces steric and electronic differences that could affect target selectivity .
Physicochemical and Pharmacological Comparisons
Solubility and Lipophilicity
- The morpholino group in the target compound and N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide enhances water solubility compared to purely hydrophobic derivatives like the naphthylpropyl-substituted compound .
- The furan ring in the target compound and CAS 923226-70-4 may increase metabolic susceptibility compared to chlorophenyl or ethyl groups, which are more resistant to oxidation .
Data Table: Key Parameters of Comparable Compounds
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